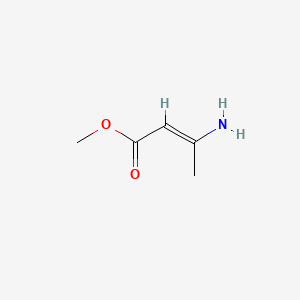

Methyl 3-aminocrotonate

描述

The exact mass of the compound 2-Butenoic acid, 3-amino-, methyl ester is 115.063328530 g/mol and the complexity rating of the compound is 118. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl (E)-3-aminobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKORCTIIRYKLLG-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14205-39-1, 80012-11-9, 21731-17-9 | |

| Record name | Methyl 3-amino-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-amino-2-butenoate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC65444 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 3-amino-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-AMINO-2-BUTENOATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWO4Y3WLG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl 3-Aminocrotonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical, physical, and biological properties of methyl 3-aminocrotonate. It is intended to serve as a technical resource, consolidating essential data, experimental protocols, and reactivity information to support research and development activities.

General Information

This compound, also known as 3-aminocrotonic acid methyl ester, is a vital β-enamino ester intermediate in organic synthesis.[1][2] Its unique structure, featuring a conjugated system with an amino group and an α,β-unsaturated carbonyl functionality, imparts versatile reactivity.[1] This compound is a critical building block in the pharmaceutical and agrochemical industries, most notably for the synthesis of 1,4-dihydropyridine-type calcium channel blockers used to treat cardiovascular diseases.[2][3][4][5]

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[2][3][6] It is stable under normal storage conditions, typically in a cool, dry, and dark place under an inert atmosphere.[2][6][7][8]

| Property | Value | References |

| CAS Number | 14205-39-1 | [3][7][9][10] |

| Molecular Formula | C₅H₉NO₂ | [1][3][9][10] |

| Molecular Weight | 115.13 g/mol | [3][7][9][10] |

| IUPAC Name | methyl (Z)-3-aminobut-2-enoate | [11] |

| Synonyms | Methyl 3-amino-2-butenoate, 3-Aminocrotonic acid methyl ester | [1][10][12][13] |

| Appearance | White to off-white crystalline powder | [2][3][6] |

| Melting Point | 81-83 °C | [3][4][8][10][14] |

| Boiling Point | 112 °C at 42 mmHg; 194.1 °C at 760 mmHg | [8][14] |

| Density | ~1.031 g/cm³ | [6] |

| Flash Point | 91 °C - 101 °C (closed cup) | [8][10][13][15] |

| Solubility | Soluble in chloroform (B151607) and acetone; moderately soluble in water, ethanol. | [1][3][8] |

| pKa (Predicted) | 5.27 ± 0.70 | [8] |

| Stability | Stable at room temperature in closed containers. | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details | References |

| ¹H NMR (CDCl₃) | δ (ppm): 4.52 (s, 1H, =CH), 3.63 (s, 3H, OCH₃), 1.90 (s, 3H, CH₃) | [16] |

| ¹³C NMR | Data not readily available in the provided search results. | |

| Infrared (IR) | Spectra available from sources like Sigma-Aldrich. | [11] |

| Mass Spectrometry (MS) | Data available from sources like ChemicalBook. | [16] |

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile intermediate for a wide range of organic transformations.[1] Its primary applications are in the synthesis of pharmaceuticals, agrochemicals (such as herbicides and fungicides), and other fine chemicals.[1]

Key Reactions:

-

Hantzsch Dihydropyridine Synthesis: It is a cornerstone reactant in the Hantzsch condensation, reacting with aldehydes and another β-dicarbonyl compound to form 1,4-dihydropyridines (DHPs).[3] These DHP derivatives are potent calcium channel blockers used in hypertension treatment.[3][4]

-

Michael Addition and Cyclization: The compound can participate in Michael addition and [3+3] cyclization reactions.[3]

-

Acylation: It undergoes acylation with acid chlorides, where the site of reaction (N- vs. C-acylation) can be controlled.[17]

-

Other Reactions: It can undergo oxidation to form oxo derivatives and reduction to saturated amines.[3]

Experimental Protocols: Synthesis

The most common method for preparing this compound is through the ammonolysis of methyl acetoacetate (B1235776).[2][5] An aqueous-based method is presented below, which is noted for its high purity, scalability, and reduced environmental impact.[2][18]

Objective: To synthesize this compound with high yield and purity.

Materials:

-

Methyl acetoacetate (CH₃COCH₂COOCH₃)

-

Aqueous ammonia (B1221849) (e.g., 25% solution)

-

Water

-

Ice bath

-

Reaction vessel with stirrer and temperature probe

Procedure:

-

Charging Reactants: In the reaction vessel, add methyl acetoacetate (1 mole equivalent) and water (0.05 to 3.0 mole equivalents).[18]

-

Ammonia Addition: While stirring vigorously, slowly add aqueous ammonia (1.5 to 4.0 mole equivalents).[2][8][18] The reaction is exothermic; maintain the temperature as specified by the chosen protocol variation (e.g., low temperature or heated).

-

Reaction: For the heated aqueous method, after the ammonia addition is complete, heat the mixture to between 55-65°C.[18] Maintain this temperature with stirring for approximately 2 hours or until monitoring (e.g., by TLC) indicates the reaction is complete.[18]

-

Crystallization: Upon completion, cool the reaction mixture in an ice bath to induce or maximize the precipitation of the product.[2][18]

-

Isolation: Filter the crystalline product from the reaction mixture.[18]

-

Washing and Drying: Wash the collected crystals with cold water to remove residual impurities.[2][18] Dry the final product under vacuum or in a circulating air oven at 50-60°C to obtain off-white crystals of this compound.[2][4]

Biological Activity and Applications

The primary biological significance of this compound is its role as a precursor to medicinally important molecules.[1] It is not typically used as an active pharmaceutical ingredient itself but is indispensable for creating compounds with therapeutic effects.

-

Cardiovascular Drugs: Its most prominent application is in the synthesis of 'dipine' class calcium channel blockers, including felodipine, nitrendipine, and amlodipine, which are widely used to manage hypertension and angina.[3][5][8]

-

Other Pharmaceuticals: It also serves as an intermediate in the preparation of other bioactive molecules like beta-lactam antibiotics and antiviral agents.[1]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory or industrial setting.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used.[10][15]

| Safety Aspect | Details | References |

| GHS Pictograms | Corrosion, Exclamation Mark | [19] |

| Signal Word | Danger | [10][15] |

| Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reactionH318: Causes serious eye damage | [10][15][20] |

| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 | [10][15][20] |

| Hazards | Causes skin, eye, and respiratory tract irritation. | [7][12][13] |

| First Aid | In case of contact, flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth and seek medical aid. | [12] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents and acids. | [7][12][13] |

| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | [7][13] |

| Decomposition Products | Hazardous decomposition can produce nitrogen oxides (NOx) and carbon monoxide/dioxide. | [7][13] |

References

- 1. This compound - Glindia [glindiachemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 14205-39-1 | Benchchem [benchchem.com]

- 4. This compound | 14205-39-1 [chemicalbook.com]

- 5. CN114644567A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. innospk.com [innospk.com]

- 7. This compound(14205-39-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 9. This compound | 14205-39-1 | IM57964 | Biosynth [biosynth.com]

- 10. 3-氨基巴豆酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound | C5H9NO2 | CID 643918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound | CAS#:14205-39-1 | Chemsrc [chemsrc.com]

- 15. 3-アミノクロトン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. This compound(14205-39-1) 1H NMR spectrum [chemicalbook.com]

- 17. op.niscpr.res.in [op.niscpr.res.in]

- 18. benchchem.com [benchchem.com]

- 19. 3-氨基巴豆酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 20. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-Aminocrotonate from Methyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminocrotonate (M3A) is a pivotal intermediate in the realm of organic synthesis, particularly valued in the pharmaceutical industry as a precursor for the synthesis of 1,4-dihydropyridine-type calcium channel blockers, which are instrumental in treating cardiovascular diseases like hypertension and angina.[1] Its utility also extends to the manufacturing of agrochemicals and other fine chemicals.[1] The most prevalent and industrially scalable method for the synthesis of M3A is the ammonolysis of methyl acetoacetate (B1235776).[1] This guide provides a comprehensive overview of the synthesis, focusing on various methodologies, experimental protocols, and critical process parameters.

Reaction Overview

The synthesis of this compound from methyl acetoacetate is a condensation reaction that forms an enamine. The reaction involves the nucleophilic attack of ammonia (B1221849) on the keto group of methyl acetoacetate, followed by dehydration to yield the stable enamine product.

A critical aspect of this synthesis is the management of the primary side product, acetoacetamide.[2] The formation of this impurity is favored under anhydrous conditions.[2] Therefore, the presence of a controlled amount of water is often crucial for steering the reaction towards the desired product.[2]

Comparative Summary of Synthetic Protocols

Several methods for the synthesis of this compound have been reported, each with its own set of advantages and disadvantages. The choice of method often depends on the desired scale, purity requirements, and environmental considerations. The following table summarizes the key quantitative data from various synthetic protocols.

| Method | Reactants | Molar Ratios | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity | Ref. |

| Aqueous Ammonia | Methyl Acetoacetate, Aqueous Ammonia | NH₃:Ester = 1.5-4.0, H₂O:Ester = 0.05-3.0 | Water | 35–70 | 2 hours | High | High | [1][3][4] |

| Low-Temp. Ammoniation | Methyl Acetoacetate, Ammonia Gas | Not Specified | Methanol (B129727) | 0–10 | Overnight | 75.0–85.0 | >98.0% | [1][5][6] |

| Solvent-Free (Batch) | Methyl Acetoacetate, Aqueous Ammonia (25%) | NH₃:Ester = 2:1 | None | 25 | 75 min | 59 | Not Specified | [1] |

| Ionic Liquid | Methyl Acetoacetate, Ammonia Source | Not Specified | n-butyl pyridinium (B92312) tetrafluoroborate | Not Specified | Not Specified | 96 | Not Specified | [1][2] |

| Ammonium Carbamate | Methyl Acetoacetate, Ammonium Carbamate | Not Specified | Not Specified | Reflux | Not Specified | 95.4 | Not Specified | [1] |

| Continuous Flow | Methyl Acetoacetate, Ammonia | Ester:NH₃ = 1:3 | Isopropanol | 20-60 | 30 s | 93-100 | >99.98% | [2][7] |

Detailed Experimental Protocols

Key Experiment: Aqueous Synthesis of this compound

This protocol is a synthesized representation based on common industrial and patented laboratory procedures, emphasizing high yield and purity while minimizing the formation of acetoacetamide.[1][2]

Objective: To synthesize this compound with high yield and purity.

Materials:

-

Methyl acetoacetate

-

Aqueous ammonia (e.g., 25% solution)

-

Water

-

Ice bath

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a temperature probe, add methyl acetoacetate (1 mole equivalent).

-

Add water (0.05 to 3.0 mole equivalents).[2]

-

While stirring, slowly add aqueous ammonia (1.6 to 1.75 mole equivalents). The addition is exothermic, and the temperature should be controlled.[2]

-

After the addition is complete, heat the mixture to a temperature between 55-65°C.[2]

-

Maintain the reaction at this temperature with vigorous stirring for approximately 2 hours, or until the reaction is complete (monitoring by TLC or GC is recommended).[2]

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.[2]

-

Filter the crystalline product.

-

Wash the collected crystals with cold water.[2]

-

Dry the product under vacuum to obtain off-white crystals of this compound.[2]

Low-Temperature Synthesis in Methanol

This method is suitable for laboratory-scale preparations where the use of an organic solvent is permissible.

Objective: To synthesize this compound using a low-temperature approach.

Materials:

-

Methyl acetoacetate

-

Methanol

-

Ammonia gas

-

Ice-water bath

Procedure:

-

Combine methyl acetoacetate (e.g., 25 kg) and methanol (e.g., 20 kg) in an ammoniation reactor.[5]

-

Control the temperature of the reaction system in the range of 0-10°C using an ice-water bath with continuous stirring.[5]

-

Slowly introduce ammonia gas into the reaction mixture until white crystals precipitate, then stop the ammonia introduction.[5]

-

Allow the reaction mixture to stand under refrigeration overnight.[5]

-

Collect the white crystals by centrifugation.[5]

-

Dry the crystals, for instance, in a hot air circulating oven at 50-60°C for 8 hours.[1]

Visualizing the Process

Reaction Pathway

The following diagram illustrates the main reaction for the synthesis of this compound and the competing side reaction that forms acetoacetamide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 4. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 5. This compound | 14205-39-1 [chemicalbook.com]

- 6. CN114644567A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

Methyl 3-aminocrotonate chemical structure and reactivity

An In-Depth Technical Guide to Methyl 3-Aminocrotonate: Chemical Structure and Reactivity

Introduction

This compound, also known as methyl 3-amino-2-butenoate, is a versatile organic compound with the chemical formula C₅H₉NO₂.[1] It serves as a crucial building block and intermediate in a wide array of synthetic applications, most notably in the pharmaceutical industry for the synthesis of calcium channel blockers like nifedipine, felodipine, and amlodipine.[2] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and key experimental protocols for its synthesis and derivatization.

Chemical Structure and Properties

This compound is a β-enamino ester, a class of compounds characterized by an amino group attached to the β-carbon of an α,β-unsaturated carbonyl system.[3] This unique structural arrangement, featuring a conjugated system of an amino group, a carbon-carbon double bond, and a methyl ester, is the source of its diverse reactivity.[1] The molecule exists predominantly as the (Z)-isomer due to intramolecular hydrogen bonding between the amino group and the carbonyl oxygen.

Structural and Physical Properties

The key identification and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl (2Z)-3-aminobut-2-enoate | [4] |

| Synonyms | Methyl 3-amino-2-butenoate, 3-Aminocrotonic acid methyl ester | [1][4] |

| CAS Number | 14205-39-1 | |

| Molecular Formula | C₅H₉NO₂ | [1][3] |

| Molecular Weight | 115.13 g/mol | [3] |

| Appearance | Off-white to white crystalline powder or solid | [2][5] |

| Melting Point | 81-83 °C | [3][5][6] |

| Boiling Point | 112 °C at 42 mmHg | [2] |

| Solubility | Soluble in chloroform (B151607) and acetone; sparingly soluble in water | [3][2] |

| SMILES | C/C(=C/C(=O)OC)/N | [4][7] |

| InChI Key | XKORCTIIRYKLLG-ONEGZZNKSA-N |

Spectroscopic Data

The spectroscopic characteristics are fundamental for the identification and structural elucidation of this compound and its derivatives.

| Spectroscopic Data | Characteristic Peaks / Shifts | Reference |

| ¹H NMR (CDCl₃) | δ ~1.90 ppm (s, 3H, CH₃-C=), δ ~3.64 ppm (s, 3H, OCH₃), δ ~4.52 ppm (s, 1H, =CH), NH₂ peak may not be observed or is broad. | [8] |

| ¹³C NMR | Signals expected around δ ~20 (CH₃), δ ~50 (OCH₃), δ ~80 (C-2), δ ~160 (C-3), δ ~170 (C=O). | [9] |

| IR Spectroscopy | Bands expected for N-H stretching (amine), C=O stretching (ester), C=C stretching (alkene), and C-N stretching. | [4][7] |

| Mass Spectrometry | Molecular ion peak [M]⁺ expected at m/z 115. | [10] |

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups: the nucleophilic amino group, the electrophilic ester carbonyl group, and the electron-rich C=C double bond (enamine system). The molecule can be viewed as a multifunctional building block.

Caption: Tautomerism and key reactive sites of this compound.

Acylation Reactions: N- vs. C-Acylation

Acylation with electrophiles like acid chlorides can occur at either the nitrogen atom (N-acylation) to form enamides, or at the α-carbon (C-acylation) to yield enaminones.[9] The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of the acid chloride and the base used.[9] For instance, acylation with aliphatic acid chlorides in the presence of pyridine (B92270) predominantly yields N-acylated products.[9]

Cyclization and Condensation Reactions

This compound is a cornerstone in the synthesis of heterocyclic compounds.

-

Hantzsch Dihydropyridine Synthesis: It is famously used as the enamine component in the Hantzsch synthesis to produce 1,4-dihydropyridines, which are potent calcium channel blockers.[3][5]

-

Other Cyclizations: It participates in various condensation and cyclization reactions to form other heterocycles, making it a valuable intermediate.[1]

Michael Addition

As an α,β-unsaturated system, it can theoretically undergo Michael addition reactions, although this reactivity is less common compared to its role as a nucleophile.[1]

The major reaction pathways are illustrated below.

Caption: Major reaction pathways involving this compound.

Experimental Protocols

Synthesis of this compound

The most common and industrially scalable method for preparing this compound is the ammonolysis of methyl acetoacetate (B1235776).

Reaction: CH₃COCH₂COOCH₃ + NH₃ → CH₃C(NH₂)=CHCOOCH₃ + H₂O

Protocol:

-

Setup: Charge a reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet with methyl acetoacetate.

-

Solvent (Optional): While the reaction can be run neat, solvents like methanol (B129727) or water can be used.[11][12] A modern, solvent-free approach involves reacting methyl acetoacetate with aqueous ammonia (B1221849).[3][12]

-

Ammonia Addition: Cool the reactor to 0-10 °C using an ice bath.[11] Slowly bubble ammonia gas through the stirred methyl acetoacetate or add a molar excess of aqueous ammonia (1.6–1.75 equivalents).[3][11]

-

Reaction Conditions: Maintain the temperature. An optimized aqueous process runs at 35–70 °C, which accelerates the reaction to completion within a few hours.[3][12] In the low-temperature methanol process, the reaction mixture is typically stirred until white crystals precipitate and then allowed to stand overnight under refrigeration.[11]

-

Isolation: The product often crystallizes directly from the reaction mixture upon cooling.[3][11] Collect the solid product by filtration (centrifugation).

-

Purification: Wash the collected crystals with a cold solvent (e.g., petroleum ether) and dry under vacuum. Recrystallization from a suitable solvent like ethanol (B145695) or isopropanol (B130326) can be performed for higher purity.[13][14] A yield of 95% or higher can be achieved under optimized conditions.[3]

Caption: General experimental workflow for the synthesis of this compound.

General Protocol for N-Acylation

This protocol describes a typical procedure for the N-acylation of this compound.[9]

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and pyridine (3 equivalents) in dry benzene (B151609).

-

Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

-

Reagent Addition: Add a solution of the desired acid chloride (1 equivalent) in dry benzene dropwise to the cooled mixture.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the pure N-acylated enamide.[9]

Stability and Handling

This compound is stable under normal storage conditions.[1][15] It should be stored in a cool, dry, well-ventilated place away from heat and sources of ignition.[15] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[15] Standard personal protective equipment, including gloves and safety goggles, should be worn during handling.[15]

References

- 1. This compound - Glindia [glindiachemicals.com]

- 2. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 3. This compound | 14205-39-1 | Benchchem [benchchem.com]

- 4. This compound | C5H9NO2 | CID 643918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-氨基巴豆酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAS#:14205-39-1 | Chemsrc [chemsrc.com]

- 7. This compound | 14205-39-1 | IM57964 | Biosynth [biosynth.com]

- 8. This compound(14205-39-1) 1H NMR [m.chemicalbook.com]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. This compound(14205-39-1) MS [m.chemicalbook.com]

- 11. This compound | 14205-39-1 [chemicalbook.com]

- 12. FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. JPH0285237A - Production of methyl 3- aminocrotanate - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Amino-2-butenoic acid methyl ester

CAS Number: 14205-39-1

This technical guide provides a comprehensive overview of 3-Amino-2-butenoic acid methyl ester, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. It details the compound's physicochemical properties, safety information, synthesis and analysis protocols, and its primary applications.

Physicochemical Properties and Safety Information

3-Amino-2-butenoic acid methyl ester, also known as methyl 3-aminocrotonate, is a stable, off-white to slightly yellow crystalline powder.[1] It is a crucial building block in the synthesis of various pharmaceutical compounds.[2]

Table 1: Physicochemical Properties of 3-Amino-2-butenoic acid methyl ester

| Property | Value | Reference |

| CAS Number | 14205-39-1 | [3] |

| Molecular Formula | C₅H₉NO₂ | [3] |

| Molecular Weight | 115.13 g/mol | [3] |

| Appearance | Off-white to slightly yellow crystalline powder | [1][2] |

| Melting Point | 81-83 °C | [2] |

| Boiling Point | 115 °C at 0.45 Torr | [3] |

| Flash Point | 91 °C | [3] |

| Solubility | Insoluble in water; soluble in chloroform (B151607) and acetone.[2] | |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [3] |

Table 2: Safety and Hazard Information

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

Synthesis of 3-Amino-2-butenoic acid methyl ester

The most common and industrially scalable method for the synthesis of 3-Amino-2-butenoic acid methyl ester is the reaction of methyl acetoacetate (B1235776) with ammonia (B1221849).[1][4] The following protocol describes a laboratory-scale synthesis using aqueous ammonia.[1]

Objective: To synthesize this compound from methyl acetoacetate and aqueous ammonia.

Materials:

-

Methyl acetoacetate

-

Aqueous ammonia (25% solution)

-

Ice bath

-

Stirring apparatus

-

Reaction vessel

-

Filtration apparatus

Procedure:

-

In a reaction vessel equipped with a stirrer, combine methyl acetoacetate (1 molar equivalent) and a small amount of water (0.05 to 3.0 molar equivalents).[1]

-

While stirring, slowly add aqueous ammonia (1.6 to 1.75 molar equivalents) to the mixture. The reaction is exothermic, so the temperature should be monitored and controlled.[1]

-

After the addition of ammonia is complete, heat the mixture to 55-65°C and maintain this temperature with vigorous stirring for approximately 2 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.[1]

-

Collect the crystalline product by filtration.

-

Wash the crystals with cold water.[1]

-

Dry the product under vacuum to obtain off-white crystals of this compound.[1]

Purification

If necessary, the crude product can be purified by recrystallization. A common solvent system for recrystallization is an ethanol/water mixture or petroleum ether.[2]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): The proton NMR spectrum is a key method for structural confirmation. Expected signals include peaks corresponding to the methyl ester protons, the vinyl proton, the methyl group on the double bond, and the amine protons.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the two sp² hybridized carbons of the double bond, the methyl ester carbon, and the methyl carbon attached to the double bond.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C=C stretching of the alkene.

Applications in Drug Development

3-Amino-2-butenoic acid methyl ester is a vital precursor in the synthesis of 1,4-dihydropyridine (B1200194) (DHP) derivatives.[2][5] These compounds are a class of L-type calcium channel blockers widely used in the treatment of cardiovascular diseases such as hypertension and angina.[6] The synthesis of DHPs is often achieved through the Hantzsch pyridine (B92270) synthesis.[7]

Visualizations

Caption: Experimental workflow for the synthesis of 3-Amino-2-butenoic acid methyl ester.

Caption: Logical relationship of 3-Amino-2-butenoic acid methyl ester in drug synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 14205-39-1 [chemicalbook.com]

- 5. CN114644567A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 3-aminocrotonate: A Technical Guide

Introduction

Methyl 3-aminocrotonate is a valuable intermediate in organic synthesis, notably in the preparation of pharmaceuticals such as 1,4-dihydropyridines, a class of calcium channel blockers.[1] Its structural elucidation and purity assessment are critical for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented, along with a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.52 | s | 1H | =C-H |

| 3.64 | s | 3H | -OCH₃ |

| 1.90 | s | 3H | -CH₃ |

| 7.9 (broad) | s | 2H | -NH₂ |

Note: The -NH₂ peak may not always be distinctly observed or may appear as a broad singlet.[2][3]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.9 | C=O |

| 160.3 | C-NH₂ |

| 83.1 | =C-H |

| 50.0 | -OCH₃ |

| 21.9 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3435, 3320 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |

| 3098 | Medium | =C-H stretch |

| 2948 | Medium | C-H stretch (aliphatic) |

| 1660 | Very Strong | C=O stretch (ester) |

| 1615 | Strong | C=C stretch |

| 1560 | Strong | N-H bend |

| 1265 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 115 | 40.1 | [M]⁺ (Molecular Ion) |

| 84 | 100.0 | [M - OCH₃]⁺ |

| 83 | 27.5 | [M - CH₃OH]⁺ |

| 42 | 37.3 | [CH₂=C=O]⁺ or [CH₃-C≡N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 89.56 MHz or 399.65 MHz.[2]

-

For the ¹³C NMR spectrum, a broadband proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of this compound in a volatile solvent such as methylene (B1212753) chloride.

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean salt plate and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a dilute solution of this compound into the mass spectrometer.

-

For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: An ion detector measures the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The identification and structural elucidation of an organic compound like this compound is a systematic process that integrates data from various spectroscopic techniques. The following diagram illustrates a typical workflow.

Caption: Workflow for Spectroscopic Identification of an Organic Compound.

This logical progression allows researchers to piece together the molecular puzzle, starting from the basic molecular formula and functional groups to the intricate details of atomic connectivity and spatial arrangement. This systematic approach is fundamental in chemical analysis and drug development.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-Aminocrotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminocrotonate is a key building block in synthetic organic chemistry, widely utilized as an intermediate in the production of a variety of pharmaceuticals, including 1,4-dihydropyridine-based calcium channel blockers, and other fine chemicals.[1][2][3] Its utility in these applications is profoundly influenced by its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. A thorough understanding of these characteristics is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of intermediates and final products.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting available quantitative data, detailed experimental protocols for property determination, and an analysis of its degradation pathways.

Solubility Profile

This compound is a crystalline solid at room temperature.[1] Its solubility is a critical parameter for its use in synthesis and formulation. Generally, it exhibits low solubility in water and is soluble in a range of organic solvents.

Qualitative Solubility

Qualitative assessments indicate that this compound is soluble in polar aprotic solvents such as chloroform, acetone, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[1][4] It also shows moderate solubility in polar protic solvents like ethanol.[4]

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the known values. It is important to note that the solubility in water has conflicting reports, underscoring the need for experimental verification for specific applications.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Chloroform | Not Specified | > 500 | [1] |

| Water | Not Specified | 18 | [5] |

Stability Profile

The stability of this compound is a crucial factor for its storage, handling, and application in multi-step syntheses. It is generally stable under controlled conditions but can degrade under thermal, pH, and photolytic stress.

Thermal Stability

This compound is reported to degrade at temperatures above 112°C.[1] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place under an inert atmosphere.[5] Thermal decomposition may lead to the release of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

pH-Dependent Stability

As a β-enamino ester, the stability of this compound is expected to be pH-dependent.

-

Acidic Conditions: In the presence of acid, the enamine functionality can be protonated, making the ester susceptible to hydrolysis, which would lead to the formation of methyl acetoacetate (B1235776) and ammonia.

-

Basic Conditions: Under basic conditions, the amino group can act as a catalyst for intramolecular degradation pathways.[7]

Photostability

While specific photostability studies on this compound are not widely reported, primary amines can undergo photodegradation through various mechanisms, including oxidation and radical-mediated reactions, especially in the presence of photosensitizers.[8][9]

Incompatible Materials

This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Experimental Protocols

The following sections detail standardized experimental procedures for determining the solubility and assessing the stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method to determine the equilibrium solubility of a solid in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, methanol, THF, DMSO)

-

Volumetric flasks

-

Pipettes

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the suspension to settle for at least 1 hour in the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

-

-

Sample Dilution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in g/L or mg/mL.

-

Protocol for Stability Assessment (Forced Degradation Studies)

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound under various stress conditions, in line with ICH guidelines.[10][11][12]

Objective: To identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvents (e.g., methanol, acetonitrile)

-

pH meter

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC or GC system with a suitable detector

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent.

-

For each stress condition, prepare a test sample and a control sample (stored under normal conditions).

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with HCl solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the sample solution with NaOH solution at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the sample solution with H₂O₂ solution at room temperature for a defined period.

-

Thermal Degradation: Expose the solid sample or a solution to high temperatures (e.g., 80 °C, 100 °C) for a defined period.

-

Photodegradation: Expose the solid sample or a solution to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the stressed samples and the control sample using a validated, stability-indicating HPLC or GC method.

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Characterize the degradation products if possible (e.g., using LC-MS).

-

Determine the degradation pathway based on the identified products.

-

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated under forced degradation conditions.

Hydrolytic Degradation

Oxidative Degradation

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While some quantitative data is available, further experimental work is necessary to establish a more comprehensive solubility profile across a wider range of solvents. The provided experimental protocols offer a standardized approach for determining these critical parameters. The proposed degradation pathways serve as a starting point for more detailed mechanistic studies. For professionals in research, development, and manufacturing, a thorough grasp of these properties is essential for the successful and efficient utilization of this important chemical intermediate.

References

- 1. This compound | 14205-39-1 | Benchchem [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 4. This compound - Glindia [glindiachemicals.com]

- 5. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. forced degradation study: Topics by Science.gov [science.gov]

- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

Methyl 3-Aminocrotonate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Methyl 3-aminocrotonate (M3A), also known as methyl 3-amino-2-butenoate, is a highly versatile and economically significant enamine building block in organic synthesis.[1][2] Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic α,β-unsaturated ester moiety, makes it an invaluable precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with pronounced pharmacological activity.[1][2] This guide provides an in-depth overview of its properties, synthesis, and core applications, complete with experimental protocols and mechanistic diagrams to facilitate its use in research and development.

Physicochemical and Spectroscopic Properties

This compound is typically an off-white to light yellow crystalline powder or a colorless to pale yellow liquid, a characteristic dependent on its purity and physical state.[1][3] Its hygroscopic nature necessitates careful handling and storage in a cool, dry, and well-ventilated area, preferably under an inert atmosphere, to prevent moisture absorption that can impede reactivity in sensitive applications like the Hantzsch synthesis.[4][5]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| CAS Number | 14205-39-1 | [6][7] |

| Molecular Formula | C₅H₉NO₂ | [6][7] |

| Molecular Weight | 115.13 g/mol | [6][7] |

| Appearance | Off-white crystalline powder / Pale yellow liquid | [1][3][8] |

| Melting Point | 81 - 83 °C | [8] |

| Boiling Point | ~112 °C @ 42 mmHg | [9] |

| Flash Point | 91 °C | [6] |

| Density | 1.031 g/cm³ | [9] |

| Solubility | Soluble in chloroform, acetone, ethanol; moderately soluble in water. | [1][2][8] |

| IUPAC Name | methyl (2Z)-3-aminobut-2-enoate | [6] |

| Synonyms | Methyl 3-amino-2-butenoate, 3-Aminocrotonic acid methyl ester | [2][6] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The key spectral data are presented below.

| Spectroscopy | Data and Interpretation | Reference(s) |

| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 7.9 (br s, 2H, -NH₂), 4.52 (s, 1H, =CH-), 3.64 (s, 3H, -OCH₃), 1.90 (s, 3H, -CH₃). | [3] |

| ¹³C NMR | (CDCl₃) δ (ppm): 170.9 (C=O), 161.5 (C-NH₂), 82.5 (=CH-), 50.0 (-OCH₃), 19.5 (-CH₃). | Inferred from[3][10] |

| Mass Spec (EI) | Molecular Ion [M]⁺: m/z 115 (40.1%). Key Fragments: 84 (100%), 83 (27.5%), 42 (37.3%). | [11] |

| Infrared (IR) | Key Peaks (cm⁻¹): 3430-3300 (N-H stretch), 1660 (C=O stretch, conjugated), 1610 (C=C stretch), 1560 (N-H bend). | Inferred from[6][12] |

Synthesis of this compound

The most prevalent and industrially scalable method for synthesizing this compound is the ammonolysis of methyl acetoacetate (B1235776).[8][13] This reaction can be performed under various conditions, with modern protocols favoring aqueous media to enhance purity and environmental safety.[8][14]

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis from Methyl Acetoacetate

This protocol is adapted from procedures describing the reaction of methyl acetoacetate with aqueous ammonia.[14][15][16]

Materials:

-

Methyl acetoacetate

-

Aqueous ammonia (25-30% solution)

-

Methanol (B129727) (for low-temperature variant)

-

Ice-water bath

-

Reaction vessel with stirring capability

Procedure (Aqueous Medium):

-

To a reaction vessel, add methyl acetoacetate (1.0 mol).

-

While stirring, add aqueous ammonia (1.5 to 4.0 mol equivalents) to the methyl acetoacetate. The addition can be done portion-wise or via a dropping funnel.

-

Maintain the reaction temperature between 35 °C and 70 °C. The reaction is exothermic.

-

Continue stirring for approximately 2 hours. The product will begin to crystallize and precipitate from the reaction mixture.

-

After the reaction period, cool the mixture in an ice-water bath to maximize precipitation.

-

Collect the crystalline product by filtration.

-

Wash the collected solid with cold water and dry under vacuum.

-

Expected Yield: High purity product with yields often exceeding 80-90%.[8][16]

Procedure (Low-Temperature Methanol Variant):

-

Charge a reactor with methyl acetoacetate (25 kg) and methanol (20 kg).[15]

-

Cool the mixture to 0-10 °C using an ice-water bath with continuous stirring.[15]

-

Slowly introduce ammonia gas into the solution until white crystals precipitate.[15]

-

Allow the reaction mixture to stand overnight under refrigeration.[15]

-

Collect the crystals by centrifugation. The product can be further purified by recrystallization from methanol.[15]

-

Dry the final product in a hot air oven at 50-60 °C.[15]

-

Expected Yield: 75.0-85.0% molar yield.[15]

Applications in Heterocyclic Synthesis

This compound is a cornerstone for constructing nitrogen-containing heterocycles. Its ambident nucleophilic character (at N and Cα) and electrophilic Cβ position allow for diverse cyclization strategies.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction used to produce dihydropyridines (DHPs), many of which are potent calcium channel blockers like Nifedipine and Amlodipine.[9] In a common variant, two equivalents of this compound react with an aldehyde.[1]

Caption: Key steps in the Hantzsch Dihydropyridine synthesis.

This protocol is adapted from the synthesis of 4-aryl-1,4-dihydropyridines.[1][10]

Materials:

-

Substituted benzaldehyde (B42025) (e.g., m-methoxybenzaldehyde) (0.2 mol)

-

This compound (0.4 mol, 46.05 g)

-

Isopropyl alcohol (i-PrOH) (50 mL)

-

Reflux apparatus

Procedure:

-

Dissolve the substituted benzaldehyde (0.2 mol) in isopropyl alcohol (50 mL) in a round-bottom flask.

-

Add this compound (0.4 mol) to the solution at once.[1]

-

Heat the reaction mixture to reflux and maintain for the required time (e.g., 20 hours for m-methoxybenzaldehyde).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The crystalline product will precipitate. Collect the crystals by filtration.

-

Wash the product with cold isopropyl alcohol (3 x 20 mL).[1]

-

Dry the purified product in a vacuum oven to a constant weight.

-

Expected Yield: 28.8% for 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine.[1]

Acylation Reactions: N- vs. C-Acylation

Acylation of this compound can occur at either the nitrogen atom (N-acylation) to form enamides or the α-carbon (C-acylation) to form enaminones. The regioselectivity is highly dependent on the reaction conditions, particularly the choice of base and the nature of the acylating agent.[11][17]

-

N-Acylation: Generally favored with aliphatic acid chlorides in the presence of pyridine. This pathway leads to stable enamides, which are valuable synthetic intermediates.[11]

-

C-Acylation: Can be favored with more reactive acylating agents or different bases. For instance, dichloroacetyl chloride exclusively yields the C-acylated product.[11]

Caption: Regioselectivity in the acylation of M3A.

This procedure describes a straightforward method to achieve N-acylation.[11]

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (B1165640) (excess)

-

Reflux apparatus

Procedure:

-

Place this compound in a round-bottom flask.

-

Add an excess of acetic anhydride.

-

Heat the mixture to reflux and maintain for a period sufficient for complete conversion (monitor by TLC).

-

After the reaction is complete, cool the mixture.

-

Carefully quench the excess acetic anhydride with water or a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting enamide by column chromatography or recrystallization.

-

Expected Yield: Excellent yields are typically reported for this transformation.[11]

Other Heterocyclic Syntheses

The reactivity profile of this compound makes it a potential substrate for other classical heterocyclic syntheses.

-

Paal-Knorr Pyrrole (B145914) Synthesis: While the classic Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with an amine, enamines like M3A can serve as precursors to the required functionalities or participate in related cyclizations to form substituted pyrroles.[18][19] The enamine can react with an α-haloketone, which upon cyclization and elimination, would yield a pyrrole derivative.

-

Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) (or thiourea) to form dihydropyrimidinones (DHPMs).[20][21] As a β-enamino ester, this compound can be used in place of the β-ketoester and ammonia source, streamlining the synthesis of DHPMs, which are known for a wide range of biological activities.[22][23]

Caption: Mechanism of the Biginelli reaction for DHPM synthesis.

Conclusion

This compound is a powerful and versatile building block with a central role in the synthesis of pharmaceutically relevant heterocyclic scaffolds. Its straightforward preparation and well-defined reactivity in key transformations like the Hantzsch synthesis make it an indispensable tool for medicinal chemists and process developers. A thorough understanding of its properties, handling requirements, and reaction selectivities, as detailed in this guide, is crucial for leveraging its full synthetic potential in drug discovery and development.

References

- 1. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Glindia [glindiachemicals.com]

- 3. This compound(14205-39-1) 13C NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C5H9NO2 | CID 643918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | 14205-39-1 | Benchchem [benchchem.com]

- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound(14205-39-1) MS spectrum [chemicalbook.com]

- 12. This compound(14205-39-1) IR2 [m.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 15. rsc.org [rsc.org]

- 16. JPH0285237A - Production of methyl 3- aminocrotanate - Google Patents [patents.google.com]

- 17. op.niscpr.res.in [op.niscpr.res.in]

- 18. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 21. arkat-usa.org [arkat-usa.org]

- 22. <p>Systematic study on acylation of this compound with acid chlorides of aliphatic, aromatic and α, β-unsaturated acids: A comparative evaluation of the preference for regio- and stereoselectivity <em>vis</em><em>-</em><em>à</em><em>-</em><em>vi</em>s 3-aminocrotononitrile</p><p> </p><p><strong> </strong></p><strong><p> </p></strong> | Mukherjee | Indian Journal of Chemistry -Section B (IJC-B) [op.niscair.res.in]

- 23. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Heterocyclic Synthesis: A Technical Guide to the Discovery and History of β-Aminocrotonates

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Aminocrotonates, a class of enamine compounds, are foundational pillars in the edifice of synthetic organic chemistry. Their unique electronic and structural features have rendered them indispensable intermediates in the construction of a vast array of heterocyclic systems and pharmacologically active molecules. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of β-aminocrotonates. It delves into key experimental protocols, presents quantitative data for comparative analysis, and elucidates their critical role as precursors in the synthesis of dihydropyridine-based calcium channel blockers, detailing the downstream signaling pathways affected by these vital therapeutic agents.

Discovery and Historical Development

The story of β-aminocrotonates is intrinsically woven into the development of multicomponent reactions in the late 19th century. While a singular moment of "discovery" for an isolated β-aminocrotonate ester is not clearly documented, their implicit synthesis and pivotal role as a reactive intermediate were first compellingly demonstrated in the Hantzsch Dihydropyridine (B1217469) Synthesis , reported by Arthur Hantzsch in 1881.[1][2][3] In this pioneering work, a β-ketoester (such as ethyl acetoacetate), an aldehyde, and ammonia (B1221849) were found to condense, forming a 1,4-dihydropyridine (B1200194).[4] The in-situ formation of a β-aminocrotonate from the β-ketoester and ammonia is a crucial step in this reaction cascade.[5]

It is noteworthy that the term "enamine" itself was coined much later, in 1927, by Wittig and Blumenthal.[1] The fundamental reactivity and synthetic utility of enamines, including β-aminocrotonates, were significantly advanced by the seminal work of Gilbert Stork in the mid-20th century.[6] The Stork Enamine Alkylation , first reported in 1954, established enamines as versatile enolate equivalents for carbon-carbon bond formation, further solidifying the importance of β-aminocrotonates in the synthetic chemist's toolkit.[6][7]

Initially, the primary interest in β-aminocrotonates was for the synthesis of various heterocyclic compounds.[1] However, their significance escalated dramatically with the discovery that they are key building blocks for 1,4-dihydropyridine calcium channel blockers , such as nifedipine (B1678770), amlodipine, and felodipine.[8] This cemented their importance in medicinal chemistry and the pharmaceutical industry, where they remain crucial intermediates for the synthesis of drugs used to treat hypertension and angina.[9]

Synthetic Methodologies

The preparation of β-aminocrotonates has evolved from classical batch preparations to modern, efficient continuous flow syntheses. The fundamental reaction involves the condensation of a β-ketoester with ammonia or a primary/secondary amine.[1][8]

Classical Batch Synthesis

The traditional synthesis of β-aminocrotonates, such as ethyl 3-aminocrotonate, typically involves the reaction of a β-ketoester like ethyl acetoacetate (B1235776) with an ammonia source, such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia.[5][10]

Table 1: Comparison of Classical Batch Synthesis Conditions for Ethyl 3-Aminocrotonate

| Parameter | Method 1 | Method 2 |

| Reactants | Ethyl acetoacetate, Ammonium acetate | Ethyl acetoacetate, Aqueous ammonia |

| Solvent | Methanol | Isopropanol (B130326) or solvent-free |

| Catalyst | None required | Optional (e.g., Acetic acid) |

| Temperature | Room Temperature | 25°C - 50°C |

| Reaction Time | ~20 hours[10][11] | 75 - 180 minutes[12][13] |

| Typical Yield | ~92%[10] | 59% - 86%[12][13] |

| Purity | Requires purification | Variable |

Modern Continuous Flow Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of β-aminocrotonates, including enhanced safety, improved heat and mass transfer, higher yields, and the potential for solvent-free reactions.[9][14] This methodology is particularly suited for industrial-scale production.

Table 2: Continuous Flow Synthesis of β-Aminocrotonates - Representative Data

| β-Aminocrotonate | Reactants | Solvent | Temperature | Residence Time | Yield | Reference |

| Methyl 3-aminocrotonate | Methyl acetoacetate, Aq. Ammonia (25%) | None | 50°C | 15 min | 48% | [15] |

| This compound | Methyl acetoacetate, Aq. Ammonia (25%) | Isopropanol | 50°C | 15 min | 56% | [15] |

| Ethyl 3-aminocrotonate | Ethyl acetoacetate, Aq. Ammonia (25%) | None | 20°C | 22 min | 73% | [12] |

| Ethyl 3-aminocrotonate | Ethyl acetoacetate, Aq. Ammonia (25%) | None | 50°C | 22 min | 94% | [14][15][16] |

| Methyl 3-methylaminocrotonate | Methyl acetoacetate, Methylamine | Isopropanol | 40°C | 30 s | 100% | [13][14][15] |

Key Experimental Protocols

Hantzsch Dihydropyridine Synthesis (1882, Adapted)

This protocol describes the synthesis of a 1,4-dihydropyridine, which proceeds through an in-situ generated β-aminocrotonate intermediate.

General Procedure for the Hantzsch Condensation: [17]

-

Dissolve the substituted benzaldehyde (B42025) (0.2 mol) in isopropanol (50 mL).

-

Add this compound (0.4 mol, 46.05 g) to the solution at once.

-

Heat the reaction mixture at reflux temperature for the time indicated by reaction monitoring (e.g., by TLC).

-

Cool the reaction mixture to room temperature.

-

Filter the obtained crystals, wash with isopropanol (3 x 20 mL), and dry in a vacuum to a constant weight.

Caption: Workflow for the Hantzsch Dihydropyridine Synthesis.

Stork Enamine Alkylation (Conceptual Workflow)

The Stork enamine alkylation involves three principal steps: enamine formation, alkylation, and hydrolysis.

Caption: The three main stages of the Stork Enamine Alkylation.

Continuous Flow Synthesis of Ethyl 3-Aminocrotonate

This protocol outlines a modern, efficient method for the synthesis of ethyl 3-aminocrotonate.

-

A continuous flow reactor system, typically a heated stainless steel (SS316) tubular reactor (e.g., 1.58 mm outer diameter, 1 m length).

-

Pumps for reactant delivery.

-

A T-mixer for combining reactant streams.

-

A back-pressure regulator.

Procedure:

-

Ethyl acetoacetate and aqueous ammonia (25% solution) are pumped at a defined ratio (e.g., 1:3) into a T-mixer.

-

The combined stream enters the heated tubular reactor (e.g., at 50°C).

-

The residence time in the reactor is controlled by the flow rate (e.g., 22 minutes).

-

The product stream is collected at the outlet.

Yields: This method can achieve yields of up to 94%.[14][16]

Caption: Continuous flow synthesis of ethyl 3-aminocrotonate.

Role in Medicinal Chemistry: Synthesis of Dihydropyridine Calcium Channel Blockers

While β-aminocrotonates themselves are not known to be direct signaling molecules, their most significant contribution to medicine is their role as indispensable intermediates in the synthesis of 1,4-dihydropyridine (DHP) calcium channel blockers.[8] These drugs, including nifedipine, are widely used in the treatment of hypertension and angina.[18][19][20]

DHPs exert their therapeutic effect by binding to L-type voltage-gated calcium channels, which are predominantly found in vascular smooth muscle cells.[21][22] By blocking these channels, they inhibit the influx of extracellular calcium ions.

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

The signaling cascade initiated by the blockage of L-type calcium channels is as follows:

-

Binding: The dihydropyridine drug binds to the α1 subunit of the L-type calcium channel.[1]

-

Inhibition of Calcium Influx: This binding event inhibits the influx of extracellular Ca²⁺ into the vascular smooth muscle cell.

-

Reduced Intracellular Calcium: The concentration of intracellular Ca²⁺ decreases.

-

Reduced Calmodulin Activation: Less Ca²⁺ is available to bind to and activate calmodulin.

-

Reduced MLCK Activity: The Ca²⁺-calmodulin complex is required to activate myosin light chain kinase (MLCK). With reduced activation, MLCK activity decreases.

-

Decreased Myosin Light Chain Phosphorylation: MLCK phosphorylates the myosin light chains, a key step in muscle contraction. Reduced MLCK activity leads to decreased phosphorylation.

-

Vasodilation: The dephosphorylated myosin light chains lead to smooth muscle relaxation, resulting in vasodilation (widening of the blood vessels).

-

Lowered Blood Pressure: Vasodilation reduces peripheral vascular resistance, leading to a decrease in blood pressure.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Ethyl 3-aminocrotonate | 626-34-6 | Benchchem [benchchem.com]

- 6. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]

- 7. grokipedia.com [grokipedia.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. khcn.haui.edu.vn [khcn.haui.edu.vn]

- 11. researchgate.net [researchgate.net]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. EP2702035A2 - Process for continuous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]

- 14. data.epo.org [data.epo.org]

- 15. US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]

- 16. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]

- 17. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN111253304A - Preparation method of nifedipine - Google Patents [patents.google.com]

- 19. US6294673B1 - Process for preparing nifedipine - Google Patents [patents.google.com]

- 20. DE19727350C1 - Process for the preparation of nifedipine - Google Patents [patents.google.com]

- 21. Vascular calcium channels and high blood pressure: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. L-type calcium channel - Wikipedia [en.wikipedia.org]

The Versatile Virtuoso: A Technical Guide to Methyl 3-Aminocrotonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-aminocrotonate (M3A), a β-enamino ester, has emerged as a cornerstone building block in modern organic synthesis. Its ambident nucleophilic nature, coupled with its straightforward preparation, has rendered it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds, many of which form the core scaffolds of significant pharmaceutical agents. This technical guide provides an in-depth exploration of the applications of this compound, complete with experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications in Heterocyclic Synthesis